Crotmadine

Description

Crotmadine is a pyrrolizidine alkaloid first isolated in 1984 from the leaves and stems of Crotalaria madurensis, a plant species traditionally studied for its bioactive constituents . Structurally, it belongs to a class of nitrogen-containing heterocyclic compounds characterized by fused five-membered rings. This compound has demonstrated notable antifungal activity against Trichophyton mentagrophytes, a dermatophyte responsible for cutaneous infections . madurensis as a source of antimicrobial agents.

Properties

CAS No. |

92662-86-7 |

|---|---|

Molecular Formula |

C20H20O4 |

Molecular Weight |

324.4 g/mol |

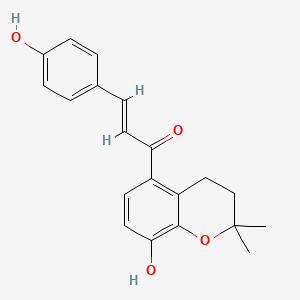

IUPAC Name |

(E)-1-(8-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C20H20O4/c1-20(2)12-11-16-15(8-10-18(23)19(16)24-20)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+ |

InChI Key |

IHXFKGYLEMDOHV-WEVVVXLNSA-N |

SMILES |

CC1(CCC2=C(C=CC(=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C |

Isomeric SMILES |

CC1(CCC2=C(C=CC(=C2O1)O)C(=O)/C=C/C3=CC=C(C=C3)O)C |

Canonical SMILES |

CC1(CCC2=C(C=CC(=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C |

Synonyms |

crotmadine |

Origin of Product |

United States |

Preparation Methods

The synthesis of crotmadine involves the base-catalyzed condensation of appropriate aldehydes and xanthoxyline . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone structure.

Chemical Reactions Analysis

Crotmadine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different functional groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.

Major Products: The major products formed from these reactions include epoxides, dihydrochalcones, and substituted chalcones.

Scientific Research Applications

Crotmadine has several scientific research applications:

Chemistry: this compound is used as a model compound in the study of chalcone chemistry and its derivatives.

Biology: It is studied for its antifungal properties and its potential use in controlling fungal infections.

Medicine: Research is ongoing to explore its potential as an antifungal agent in medical applications.

Mechanism of Action

The mechanism of action of crotmadine involves its interaction with fungal cell membranes, leading to membrane disruption and cytoplasmic leakage . This results in the inhibition of fungal growth and eventual cell death. The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Structural and Functional Similarities

Crotmadine is compared below with two structurally related pyrrolizidine alkaloids and one functionally similar compound from the same plant:

Crotmarine

- Structural Class: Pyrrolizidine alkaloid (novel compound) .

- Source : Crotalaria madurensis (same plant as this compound).

- Activity: Exhibits antifungal activity against T.

- Key Difference: While both this compound and crotmarine are novel alkaloids, their structural variations (e.g., side-chain modifications) may influence bioavailability or potency, though comparative efficacy data remain unpublished.

Fulvine

- Structural Class: Pyrrolizidine alkaloid (known compound) .

- Source : Crotalaria madurensis.

- Activity : Antifungal activity against T. mentagrophytes; historically studied for its toxicological profile in other Crotalaria species.

Dihydroalpinumisoflavone

- Structural Class: Isoflavone (non-alkaloid) .

- Source : Crotalaria madurensis.

- Activity: No explicit antifungal activity reported in the study; primarily recognized for antioxidant properties in related species.

- Key Difference: Functionally distinct due to its isoflavone structure, which lacks the nitrogenous core of pyrrolizidine alkaloids.

Data Table: Comparative Overview

| Compound | Structural Class | Source | Antifungal Activity (vs. T. mentagrophytes) | Toxicity Notes |

|---|---|---|---|---|

| This compound | Pyrrolizidine alkaloid | C. madurensis | Active (specific data unavailable) | Limited data |

| Crotmarine | Pyrrolizidine alkaloid | C. madurensis | Active (specific data unavailable) | Novel compound; toxicity unstudied |

| Fulvine | Pyrrolizidine alkaloid | C. madurensis | Active (specific data unavailable) | Known hepatotoxin |

| Dihydroalpinumisoflavone | Isoflavone | C. madurensis | Not reported | Non-toxic; antioxidant role |

Research Findings and Implications

- Antifungal Specificity : this compound, crotmarine, and fulvine share activity against T. mentagrophytes, suggesting that pyrrolizidine alkaloids in C. madurensis may target fungal membrane integrity or essential enzymes .

- Toxicological Considerations : Fulvine’s hepatotoxicity underscores the need for detailed safety profiling of this compound, especially if developed for topical or systemic use .

- Structural-Activity Relationship (SAR) : The absence of activity in dihydroalpinumisoflavone highlights the importance of the pyrrolizidine backbone in antifungal efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.